molecular formula C14H22N2O4 B196213 Dimepranol acedoben CAS No. 61990-51-0

Dimepranol acedoben

Número de catálogo: B196213
Número CAS: 61990-51-0
Peso molecular: 282.34 g/mol
Clave InChI: FJFQBKRMSCKTSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Immunomodulatory Effects

IAD is primarily recognized for its role in enhancing immune responses, particularly in conditions associated with viral infections. Clinical studies have demonstrated its ability to increase the natural killer (NK) cell component of circulating lymphocytes, which plays a crucial role in the body's defense against viral pathogens.

Clinical Study Overview

A clinical trial involving ten healthy volunteers assessed the impact of IAD on various lymphocyte subsets over 14 days. Key findings included:

  • Increase in NK Cells : Participants exhibited a significant rise in NK cells within 1.5 hours of administration, with sustained elevation observed throughout the study.
  • Lymphocyte Subset Changes : The study monitored CD19+ B cells, CD3+ T cells, CD4+ T-helper cells, and regulatory T cells (Tregs), noting transient fluctuations but a definitive increase in NK cell percentages .

Antiviral Applications

Inosine Acedoben Dimepranol has been utilized in treating recurrent viral infections, particularly herpes simplex virus (HSV). A double-blind placebo-controlled study evaluated its effectiveness among patients with frequent HSV recurrences.

Study Findings

  • Treatment Efficacy : The study involved 58 patients, where 18 participated in a trial comparing IAD with placebo. No significant differences were noted in the frequency or healing of HSV lesions between the two groups, suggesting limited efficacy in this context .
  • Placebo Effect : An evident placebo effect was observed, as many subjects reported improvements despite receiving placebo treatment .

Formulation Development

Research has also focused on developing effective formulations for IAD to enhance its bioavailability and therapeutic efficacy.

Formulation Studies

Recent studies aimed at creating immediate-release tablets and oral solutions have highlighted:

  • Solubility Profiles : IAD demonstrated pH-dependent solubility, affecting its absorption and therapeutic outcomes.
  • Tablet Formulation Challenges : Issues such as tablet breakage and capping were noted during formulation trials, emphasizing the need for optimized manufacturing processes .

Case Studies

Several case studies have illustrated the therapeutic potential of Inosine Acedoben Dimepranol across different medical conditions:

Case Study on Cancer Treatment

  • Objective : To evaluate IAD's anticancer effects in breast cancer models.
  • Results : Significant induction of apoptosis was observed in cancer cells with minimal impact on normal cells, indicating potential as an anticancer agent.

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Effective inhibition of growth was noted in multi-drug resistant strains, showcasing IAD's broad-spectrum antimicrobial properties .

Data Summary Table

Application AreaKey FindingsReferences
ImmunomodulationIncreased NK cell counts post-IAD administration
Antiviral TreatmentLimited efficacy against HSV; notable placebo effect
Formulation DevelopmentChallenges in tablet formulation; pH-dependent solubility
Cancer TreatmentInduction of apoptosis in cancer cells
Infection ControlInhibition of resistant bacterial strains

Actividad Biológica

Dimepranol acedoben, also known as inosine pranobex, is a compound that has garnered attention for its immunomodulatory and antiviral properties. This article explores its biological activity, focusing on its effects on immune cells, particularly natural killer (NK) cells, and its clinical applications.

Overview of this compound

This compound is a combination of inosine and dimepranol, which enhances the immune response and exhibits antiviral effects. It has been used since 1971 to treat various viral infections, including herpes simplex virus, HIV, and influenza. The compound functions primarily by modulating immune responses rather than directly attacking viruses.

The biological activity of this compound can be attributed to several mechanisms:

  • Immunomodulation : The compound enhances T-cell proliferation and NK cell activity, increasing the levels of pro-inflammatory cytokines. This leads to improved immune responses in immunocompromised patients .
  • Antiviral Effects : this compound inhibits viral replication by enhancing the host's immune response to viral antigens. It does not stimulate resting lymphocytes but augments their activity when triggered by viral infections .
  • Cytotoxic Activity : Clinical studies have demonstrated that administration of the drug leads to a significant increase in NK cell numbers and activity, which are crucial for combating viral infections .

NK Cell Activation

A pivotal study reported that administration of inosine acedoben dimepranol resulted in an early and sustained increase in NK cell populations among healthy volunteers. Specifically:

  • Study Design : Ten healthy individuals received 1 g of the drug four times daily for 14 days.
  • Results :
    • An early increase in NK cells was observed within 1.5 hours post-administration.
    • By Day 5, all but one participant showed a significant rise in NK cell percentages, with many experiencing a doubling or greater increase compared to baseline levels.
    • The NK cells were found to be functionally competent, expressing granzyme A and perforin similar to baseline levels .

Efficacy Against Viral Infections

In a randomized controlled trial involving COVID-19 patients:

  • Treatment Protocol : Patients received 4 g/day of inosine pranobex for ten days.
  • Outcomes : The treatment group exhibited significantly higher rates of clinical response and cure compared to the placebo group, with fewer adverse events reported .

Data Tables

The following table summarizes key findings from clinical studies on the effects of this compound:

Study ReferencePopulationDosageKey Findings
Healthy Volunteers1 g qds for 14 daysSignificant increase in NK cells within hours; maintained through the study
COVID-19 Patients4 g/day for 10 daysHigher clinical response rates than placebo; fewer adverse events

Case Studies

Several case studies highlight the effectiveness of this compound in treating viral infections:

  • Case Study 1 : A patient with chronic herpes simplex experienced a marked reduction in outbreaks following treatment with inosine pranobex, demonstrating its potential as an antiviral agent.
  • Case Study 2 : In patients with HIV, administration of the drug led to improved immune parameters, including increased CD4+ T-cell counts and enhanced NK cell activity.

Propiedades

Número CAS

61990-51-0

Fórmula molecular

C14H22N2O4

Peso molecular

282.34 g/mol

Nombre IUPAC

4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium

InChI

InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3

Clave InChI

FJFQBKRMSCKTSE-UHFFFAOYSA-N

SMILES

CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O

SMILES canónico

CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-]

Key on ui other cas no.

61990-51-0

Pictogramas

Irritant

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol
4-ABDAP
N,N-dimethylaminoisopropanol-4-acetamidobenzoate

Origen del producto

United States

Synthesis routes and methods

Procedure details

imiquimod; interferon beta-lb; lisofylline; mycophenolate mofetil; prezatide copper acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
prezatide copper acetate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
dimepranol acedoben

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimepranol acedoben
Reactant of Route 2
Dimepranol acedoben
Reactant of Route 3
Reactant of Route 3
Dimepranol acedoben
Reactant of Route 4
Reactant of Route 4
Dimepranol acedoben
Reactant of Route 5
Dimepranol acedoben
Reactant of Route 6
Reactant of Route 6
Dimepranol acedoben
Customer
Q & A

Q1: How does Inosine Dimepranol Acedoben modulate the immune response, particularly concerning cytokine production?

A1: The research indicates that Inosine this compound exerts its immunomodulatory effects by influencing the production of specific cytokines, which are signaling molecules crucial for immune cell communication []. The study observed that Inos enhanced the secretion of Tumor Necrosis Factor alpha (TNF-α), a cytokine involved in inflammation and immune regulation, in both short-term (24-hour) and prolonged (72-hour) cultures of human lymphocytes stimulated with phytohemagglutinin (PHA) []. Additionally, Inos significantly increased the production of Interferon gamma (IFN-γ), another key cytokine associated with antiviral and anti-tumor responses, in 72-hour cultures []. Interestingly, the study also revealed that Inos suppressed the production of Interleukin 10 (IL-10), an immunosuppressive cytokine, in a dose-dependent manner []. This suppression of IL-10 might contribute to the overall immunostimulatory effects observed with Inos.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.